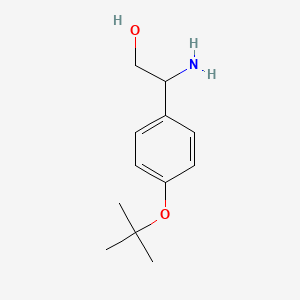
2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol is an organic compound with the molecular formula C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of an amino group, a phenyl ring substituted with a tert-butoxy group, and an ethan-1-ol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol typically involves the reaction of 4-(tert-butoxy)benzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine intermediate, which is then reduced to the desired amine . The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as a solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent, reflux conditions.
Substitution: Various alkyl halides or acyl chlorides, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 2-(4-(tert-butoxy)phenyl)acetaldehyde.
Reduction: Formation of 2-(4-(tert-butoxy)phenyl)ethanamine.
Substitution: Formation of N-substituted derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(4-ethoxyphenyl)ethan-1-ol
- 2-Amino-2-(4-methoxyphenyl)ethan-1-ol
- 2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol is unique due to the presence of the tert-butoxy group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature can enhance the compound’s stability and selectivity in various chemical and biological applications .
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-amino-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)15-10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3 |
Clave InChI |
JJAQRBFLLOWZFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-one](/img/structure/B12297360.png)
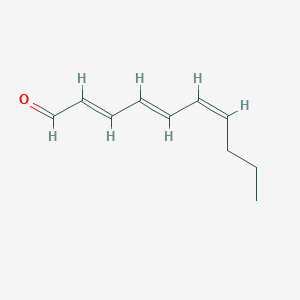
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12297370.png)
![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)
![(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B12297381.png)
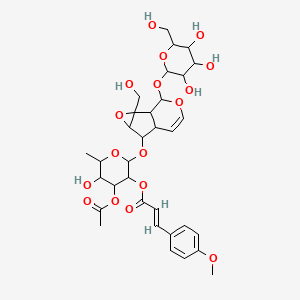
![1-[(2r)-6-Amino-2-(l-threonylamino)hex-4-ynoyl]-l-proline](/img/structure/B12297398.png)


![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-](/img/structure/B12297413.png)
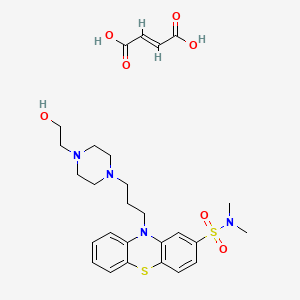
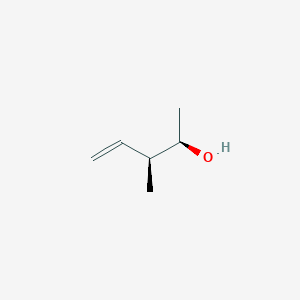
![11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12297439.png)
![4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid](/img/structure/B12297440.png)
